2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid is an organic compound with a unique structure that includes a tert-butyl group attached to a cyclohexane ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then acetylated to form 4-tert-butylcyclohexyl acetate . The final step involves the hydrolysis of the acetate to yield the desired hydroxyacetic acid derivative. The hydrogenation process can be catalyzed by various metals, including rhodium and nickel, under specific conditions of temperature and pressure .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow biocatalytic processes to enhance efficiency and selectivity. Enzymes such as carbonyl reductase and alcohol dehydrogenase are used to achieve high diastereoisomeric purity in the synthesis of intermediates . These biocatalytic methods are favored for their environmental benefits and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Rhodium on carbon, Raney nickel for hydrogenation.
Major Products
The major products formed from these reactions include 4-tert-butylcyclohexanone, 4-tert-butylcyclohexanol, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fragrances.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of perfumes and cosmetics due to its pleasant odor and stability.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: Shares the cyclohexane ring and tert-butyl group but lacks the hydroxyacetic acid moiety.
4-tert-Butylcyclohexyl acetate: An ester derivative used in fragrances, similar in structure but with different functional groups.
4-tert-Butylcyclohexanone: An intermediate in the synthesis of the hydroxyacetic acid derivative, with a ketone functional group.
Uniqueness
2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid is unique due to its combination of a hydroxyacetic acid moiety with a tert-butylcyclohexyl group, providing distinct chemical and physical properties. This combination allows for specific interactions in biological systems and industrial applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMASIWKHEKAGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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